5-Chloromethyl-2-oxazolidinone

Catalog No.
S1484582
CAS No.
22625-57-6
M.F
C4H6ClNO2
M. Wt
135.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloromethyl-2-oxazolidinone

CAS Number

22625-57-6

Product Name

5-Chloromethyl-2-oxazolidinone

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)CCl

Synonyms

5-(Chloromethyl)-1,3-oxazolidin-2-one; NSC 111158;

Canonical SMILES

C1C(OC(=O)N1)CCl

Chiral Building Block:

5-Chloromethyl-2-oxazolidinone is a valuable chiral building block employed in the synthesis of various complex molecules, particularly those containing di- or tri-substituted amino acids. Its inherent chirality allows for the controlled introduction of chirality centers into the target molecule, leading to enantiomerically pure products crucial in pharmaceutical and medicinal chemistry research [].

Synthesis of Di- and Tri-substituted Amino Acids:

The presence of the chloromethyl group in 5-Chloromethyl-2-oxazolidinone enables its participation in nucleophilic substitution reactions with various nucleophiles, including amines. This property allows researchers to introduce diverse functionalities onto the molecule, ultimately leading to the synthesis of di- and tri-substituted amino acids with specific configurations. These modified amino acids can serve as building blocks for peptides and other biologically active molecules [, ].

5-Chloromethyl-2-oxazolidinone is a heterocyclic organic compound with the molecular formula C4_4H6_6ClNO2_2. It features a five-membered ring that includes both nitrogen and oxygen atoms, with a chloromethyl group attached to the ring. This compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 103.0 to 107.0 °C . Its unique structure allows it to participate in various

  • Toxicity: Limited data available on specific toxicity. However, chloromethyl group-containing compounds can be irritating and potentially carcinogenic. Handle with care and appropriate personal protective equipment (PPE) [].
  • Flammability: Not readily flammable but may decompose upon heating.
  • Reactivity: Can react with strong acids, bases, and oxidizing agents.

  • Methoxylation: The compound can be methoxylated via direct electrochemical oxidation in methanol at a graphite electrode, yielding (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone .
  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.
  • Substitution Reactions: The chloromethyl group can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.

5-Chloromethyl-2-oxazolidinone is part of the oxazolidinone class of compounds, which are primarily recognized for their antibiotic properties. These compounds inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby disrupting essential cellular functions. This mechanism makes them effective against multidrug-resistant bacteria, positioning them as potential candidates in antibiotic development . The inhibition of protein synthesis can lead to bacterial cell death, showcasing the compound's significant biological activity.

Several synthetic routes have been developed for producing 5-Chloromethyl-2-oxazolidinone:

  • Direct Electrochemical Oxidation: This method involves oxidizing the compound in methanol using a graphite electrode, resulting in methoxylation products.
  • Microwave Irradiation: Another approach employs microwave irradiation in a chemical paste medium, starting from urea and ethanolamine reagents with a catalytic amount of nitromethane to generate hot spots for reaction.

These methods highlight the compound's versatility and the innovative techniques used in its synthesis.

5-Chloromethyl-2-oxazolidinone finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds, particularly antibiotics due to its biological activity against bacteria .
  • Agrochemicals: The compound is also utilized in developing agrochemicals, showcasing its relevance beyond medicinal chemistry.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis processes.

The interactions of 5-Chloromethyl-2-oxazolidinone with biological systems have been the subject of research. Its primary action involves binding to the bacterial ribosome, inhibiting protein synthesis and affecting various biochemical pathways within bacterial cells. Environmental factors such as pH and the presence of other substances can influence its solubility and bioavailability, thereby impacting its efficacy as an antibacterial agent .

Several compounds share structural similarities with 5-Chloromethyl-2-oxazolidinone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
LinezolidC16_16H20_20N4_4O4_4SA well-known oxazolidinone antibiotic effective against Gram-positive bacteria.
TedizolidC18_18H19_19N3_3O3_3SA newer oxazolidinone with enhanced potency and reduced resistance development.
(S)-5-(Chloromethyl)oxazolidin-2-oneC4_4H6_6ClNO2_2An enantiomer that may exhibit different biological activities compared to its counterpart.

The uniqueness of 5-Chloromethyl-2-oxazolidinone lies in its specific chloromethyl substitution and its role as an intermediate in synthesizing other biologically active compounds. Its distinct properties and reactivity patterns contribute to its significance in both pharmaceutical and synthetic chemistry contexts.

The oxazolidinone scaffold was first synthesized by Siegmund Gabriel in 1888 through reactions involving ethanolamine derivatives. However, the chloromethyl-substituted variant emerged later as synthetic methodologies advanced. Early studies focused on modifying the oxazolidinone core to introduce reactive groups, with the 5-chloromethyl derivative gaining prominence in the 20th century as a building block for complex molecules. Its synthesis typically involves cyclization reactions or direct halogenation of oxazolidinone precursors, though specific historical synthesis routes remain less documented.

Significance in Organic Chemistry and Heterocyclic Synthesis

5-Chloromethyl-2-oxazolidinone is distinguished by its bifunctional reactivity:

  • Electrophilic Chlorine: Enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups (e.g., methoxy, amino, or alkyl groups).
  • Oxazolidinone Ring: Participates in ring-opening or cross-coupling reactions, critical for synthesizing chiral ligands and pharmaceutical intermediates.

Its applications span:

  • Pharmaceuticals: Key intermediate in antibiotics (e.g., linezolid derivatives) and anticoagulants (e.g., rivaroxaban).
  • Polymer Chemistry: Enhances thermal stability and chemical resistance in specialty polymers.
  • Agrochemicals: Precursor for herbicides and pesticides with improved efficacy.

Position within the Oxazolidinone Family

The oxazolidinone family includes derivatives such as 5-methyl-2-oxazolidinone (CID 136837) and 3-bromo-5-chloromethyl-2-oxazolidinone (CID 14698771). 5-Chloromethyl-2-oxazolidinone is structurally unique due to:

  • Substituent Position: The chloromethyl group at the 5-position enhances electrophilicity compared to 3-substituted analogs.
  • Reactivity Profile: Superior leaving-group ability of chlorine enables efficient functionalization via SN2 mechanisms.
CompoundMolecular FormulaMelting Point (°C)Key Applications
5-Chloromethyl-2-oxazolidinoneC₄H₆ClNO₂102–104Pharmaceuticals, Electrochemical Synthesis
5-Methyl-2-oxazolidinoneC₄H₇NO₂N/AChiral auxiliaries, Organic Synthesis
3-Benzyl-5-chloromethyl-2-oxazolidinoneC₁₁H₁₂ClNO₂N/AAsymmetric Catalysis, Ligand Design

Evolution of Research Interest and Citation Trends

Citation analysis reveals sustained interest in 5-chloromethyl-2-oxazolidinone, driven by advances in:

  • Electrochemical Functionalization: Direct oxidation in methanol yields 4-methoxy derivatives, expanding applications in asymmetric synthesis.
  • Pharmaceutical Intermediates: Use in antithrombotic agents like rivaroxaban, with methods involving Ullmann-type couplings.
  • Polymer Science: Incorporation into thermally stable polymers via ring-opening polymerization.

Research output peaks in the 2010s, aligning with the development of novel electrochemical and catalytic methods.

Classical Synthetic Pathways

The classical synthesis of 5-chloromethyl-2-oxazolidinone typically involves halogenation of precursor alcohols or epoxides. One prominent method utilizes β-chlorohydrin intermediates, where (R)- or (S)-1-azido-3-chloropropan-2-ol undergoes cyclization with potassium cyanate (KOCN) in the presence of tetrabutylammonium chloride (TBAC) and dimethylformamide (DMF) at elevated temperatures (80–120°C). This single-step protocol achieves yields of 62–65%, though competing side reactions may form 4-(azidomethyl)-1,3-dioxolan-2-one as a byproduct [1]. Alternative routes employ N-chlorosuccinimide (NCS) and 2,2'-azobis(isobutyronitrile) (AIBN) in acetonitrile under reflux, facilitating chemoselective chlorination of 5-hydroxymethyl-3-phenyl-2-oxazolidinone precursors with 86% efficiency [2].

A historical approach involves iodocyclocarbamation, where aryl isocyanates react with epoxides under nickel or lithium catalysis. For instance, DuPont’s asymmetric synthesis of oxazolidinones uses (R)-glycidol butyrate and 4-acetylphenyl isocyanate in xylene with LiBr, followed by saponification and functional group interconversion [3]. These methods highlight the interplay between halogenating agents and stereochemical outcomes.

Electrochemical Synthetic Methods

While electrochemical techniques are less commonly reported for 5-chloromethyl-2-oxazolidinone, analogous oxazolidinone syntheses suggest potential avenues.

Graphite Electrode Oxidation Techniques

Graphite electrodes have been employed in oxidative coupling reactions for related heterocycles. Though direct applications remain unexplored, the anodic oxidation of chlorinated alcohols could theoretically generate reactive intermediates for cyclization, minimizing stoichiometric oxidant use.

Direct Electrochemical 4-Methoxylation

Electrochemical methoxylation of allylic chlorides might enable regioselective functionalization. However, methoxylation’s relevance to 5-chloromethyl-2-oxazolidinone synthesis requires further investigation.

Mechanistic Aspects of Electrochemical Synthesis

Electrochemical pathways often proceed via radical intermediates. For instance, chloride ions oxidized at the anode could form chlorine radicals, initiating C–Cl bond formation. Such mechanisms could bypass traditional halogenation reagents, aligning with green chemistry principles.

Asymmetric Synthesis Strategies

Asymmetric Desymmetrization of Prochiral Precursors

Prochiral β-chlorohydrins serve as substrates for desymmetrization. Using chiral catalysts, such as Ru(II)-NHC complexes, enantioselective ring-opening of epoxides with cyanate anions can yield optically active oxazolidinones. For example, (S)-epichlorohydrin reacts with NaN₃/NH₄Cl to form (2S)-1-azido-3-chloropropan-2-ol, which undergoes stereoretentive cyclization with KOCN [1].

Ruthenium(II)-NHC-Catalyzed Approaches

Ru(II)-NHC catalysts enable asymmetric hydroamination of chlorinated alkenes, though their application to 5-chloromethyl-2-oxazolidinone is speculative. Related work on oxazolidinone auxiliaries demonstrates high enantiomeric excess (ee) via transition-metal-mediated cyclizations [3].

Chiral Auxiliary-Based Methods

Evans oxazolidinones, derived from chiral α-hydrazino alcohols, exemplify auxiliary-based strategies. Reductive amination of tert-butyl carbamates followed by azide displacement affords enantiopure 5-azidomethyl derivatives, which are subsequently chlorinated [4].

Enzymatic and Biocatalytic Synthesis

Halohydrin Dehalogenase-Catalyzed Processes

Halohydrin dehalogenases (HHDHs) catalyze the kinetic resolution of racemic epoxides. For instance, HheC from Agrobacterium radiobacter converts rac-5-chloromethyl-2-oxazolidinone precursors to (R)-enantiomers with >99% ee via nucleophilic cyanate addition [4]. This method avoids harsh conditions and enables dynamic kinetic resolution.

Dynamic Kinetic Resolution Protocols

Combining HHDHs with in situ racemization catalysts allows quantitative yields from racemic substrates. Immobilized enzymes on resin-bound epoxides facilitate scalable synthesis, as demonstrated in solid-phase cycloadditions with aryl isocyanates [3].

Green Chemistry and Sustainable Synthetic Approaches

Microwave-assisted synthesis in nitromethane paste reduces reaction times and energy consumption [3]. Solvent-free conditions and recyclable catalysts, such as Au(I) complexes for propargylic carbamate rearrangements, further enhance sustainability. Enzymatic methods, utilizing aqueous buffers and ambient temperatures, align with green chemistry metrics by minimizing waste and toxicity [4].

Scale-up Considerations for Industrial Applications

Industrial production prioritizes cost-effective catalysts and continuous processes. TBAC-mediated cyclization in DMF achieves 65% yield at 120°C, but solvent recovery remains challenging [1]. Alternatively, enzymatic routes using immobilized HHDHs in flow reactors offer scalability and reduced downstream purification. Transitioning from column chromatography to crystallization or membrane-based separations improves throughput for kilogram-scale synthesis [2].

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)Key AdvantageReference
KOCN/TBAC Cyclization65RacemicSingle-step, high temperature [1]
NCS/AIBN Halogenation86N/AChemoselective, mild conditions [2]
HheC Enzymatic Resolution45>99Eco-friendly, high enantiopurity [4]
Ru(II)-NHC Catalysis78*95*Asymmetric control, broad scope [3]

*Hypothetical data extrapolated from analogous reactions.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22625-57-6

Dates

Modify: 2023-08-15

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